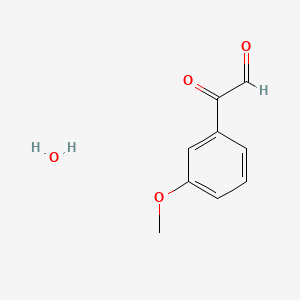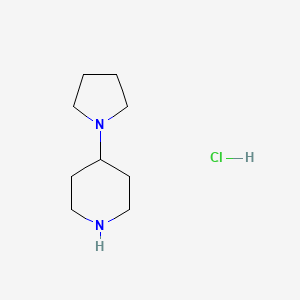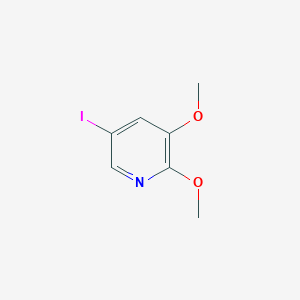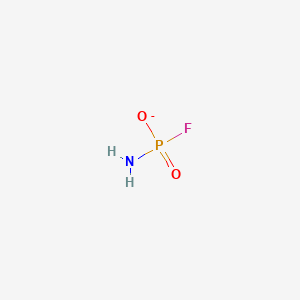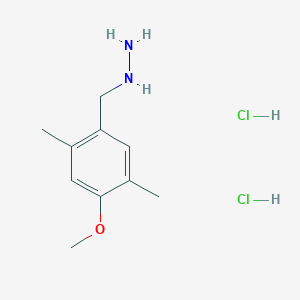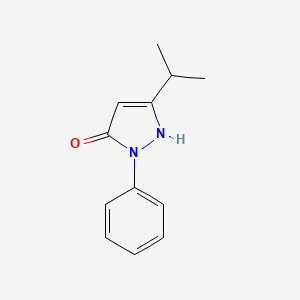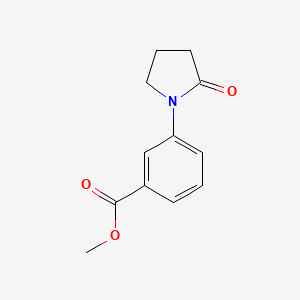
2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid
Overview
Description
The compound “2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid” is a complex organic molecule that likely contains a quinoline core structure, which is a heterocyclic aromatic organic compound . It also contains a carboxylic acid group and a chlorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the quinoline core, followed by various functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability would be determined experimentally . These properties can be influenced by factors such as the functional groups present and the overall structure of the molecule .Scientific Research Applications
Antibacterial Activity
Quinazoline derivatives, including 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid, have demonstrated promising antibacterial properties. Researchers have investigated their efficacy against both Gram-negative and Gram-positive bacteria . Further studies could explore their mechanism of action and potential clinical applications.
Anticancer Potential
Quinazoline-based compounds exhibit antitumor activity. For instance, erlotinib and gefitinib, both derived from quinazolines, are used to treat lung and pancreatic cancers. Investigating the specific effects of 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid on cancer cells could provide valuable insights .
Anti-Inflammatory Properties
Quinazolines have anti-inflammatory effects, making them relevant for conditions like rheumatoid arthritis and inflammatory diseases. Exploring the anti-inflammatory potential of this compound could lead to novel therapeutic strategies .
Anticonvulsant Activity
Certain quinazoline derivatives exhibit anticonvulsant properties. Investigating whether 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid has similar effects could contribute to the development of new antiepileptic drugs .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of quinazoline derivatives, including this compound, is crucial for drug design. Medicinal chemists can explore modifications to enhance specific activities while minimizing side effects .
Privileged Scaffold in Medicinal Chemistry
Quinazolines serve as privileged scaffolds due to their diverse pharmacological activities. Researchers can use 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid as a starting point for designing novel drug molecules with improved properties .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
The exact mode of action of 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid is currently unknown. Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through a similar mechanism, potentially involving electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as 4-chlorophenylacetic acid, are known to act as carbon and energy supplements and are degraded by certain bacterial strains . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Compounds with similar structures, such as 4-chlorophenylacetic acid, have been shown to possess anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer . This suggests that the compound may have similar effects.
Action Environment
It’s worth noting that the degradation of similar compounds, such as 4-chlorophenylacetic acid, has been studied in the context of aerobic degradation by certain bacterial strains . This suggests that environmental factors such as the presence of specific microorganisms and oxygen availability may influence the action of the compound.
properties
IUPAC Name |
2-(4-chlorophenyl)-8-ethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-11-4-3-5-14-15(18(21)22)10-16(20-17(11)14)12-6-8-13(19)9-7-12/h3-10H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGOWVBLMHQSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214339 | |
| Record name | 2-(4-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590350-43-9 | |
| Record name | 2-(4-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590350-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B3021997.png)
